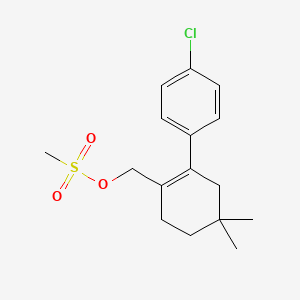
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione is a heterocyclic compound that belongs to the class of imidazolidines. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a dimethylimidazolidine ring with a thione functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of benzylamine with 4-methoxy-2,2-dimethyl-1,3-dithiane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and cyclization to form the desired imidazolidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and methoxy groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazolidines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The benzyl and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione can be compared with other imidazolidine derivatives, such as:
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-one: Similar structure but with a carbonyl group instead of a thione group, leading to different reactivity and biological activity.
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-selenone: Contains a selenium atom instead of sulfur, which can alter its chemical properties and biological effects.
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thiol: The thiol group provides different reactivity, particularly in redox reactions and metal coordination.
The uniqueness of this compound lies in its thione functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
63547-72-8 |
|---|---|
Molekularformel |
C13H18N2OS |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
1-benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C13H18N2OS/c1-13(2)11(16-3)14-12(17)15(13)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
FWNFGAWSJZGEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(NC(=S)N1CC2=CC=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


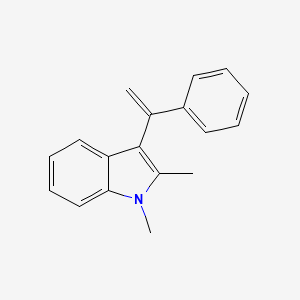
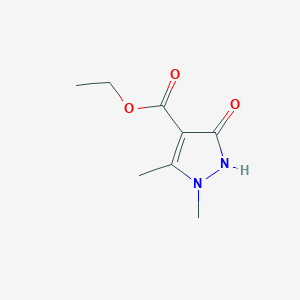
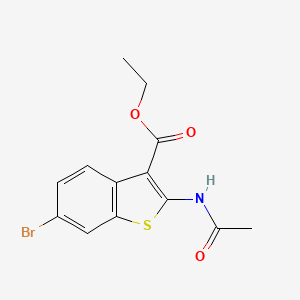
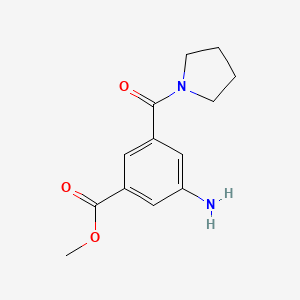
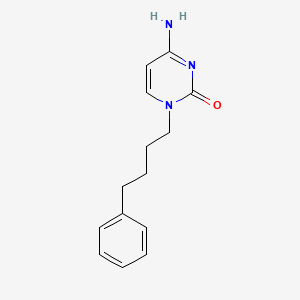
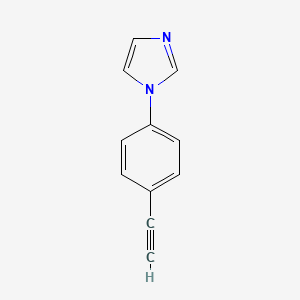

![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
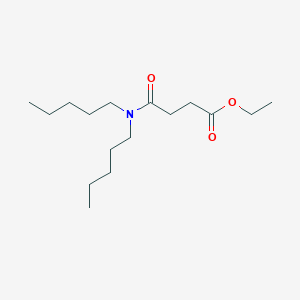
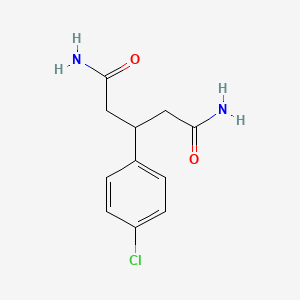
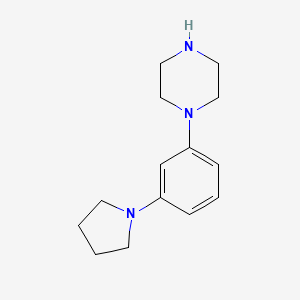

![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)
